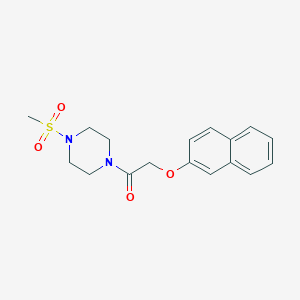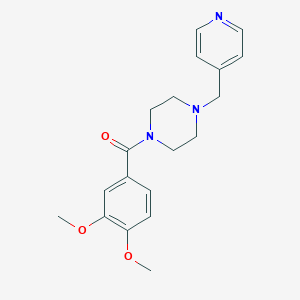
4-morpholin-4-yl-3-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-morpholin-4-yl-3-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is a synthetic compound that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in lab experiments.
Wirkmechanismus
The mechanism of action of 4-morpholin-4-yl-3-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one is not fully understood. However, it has been suggested that the compound may inhibit certain enzymes and signaling pathways that are involved in inflammation and cancer.
Biochemical and Physiological Effects:
Studies have shown that 4-morpholin-4-yl-3-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one has various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and reduce inflammation in animal models. It has also been shown to have low toxicity and high selectivity towards cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-morpholin-4-yl-3-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one in lab experiments is its potential as a fluorescent probe for imaging biological systems. It is also relatively easy to synthesize and has low toxicity. However, one of the limitations is that its mechanism of action is not fully understood, which may hinder its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on 4-morpholin-4-yl-3-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one. These include further studies on its mechanism of action, optimization of synthesis methods to improve yield and purity, and exploration of its potential applications in various scientific fields such as cancer research and imaging. Additionally, the compound may be studied for its potential as a drug candidate for various diseases.
Synthesemethoden
The synthesis of 4-morpholin-4-yl-3-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one has been achieved through various methods, including the use of palladium-catalyzed reactions, Suzuki-Miyaura cross-coupling reactions, and Buchwald-Hartwig amination reactions. These methods have been optimized to improve the yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
4-morpholin-4-yl-3-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one has been studied for its potential applications in various scientific fields. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-cancer properties. It has also been studied for its potential use as a fluorescent probe for imaging biological systems.
Eigenschaften
Produktname |
4-morpholin-4-yl-3-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one |
|---|---|
Molekularformel |
C18H22N2O3 |
Molekulargewicht |
314.4 g/mol |
IUPAC-Name |
4-morpholin-4-yl-3-(pyrrolidin-1-ylmethyl)chromen-2-one |
InChI |
InChI=1S/C18H22N2O3/c21-18-15(13-19-7-3-4-8-19)17(20-9-11-22-12-10-20)14-5-1-2-6-16(14)23-18/h1-2,5-6H,3-4,7-13H2 |
InChI-Schlüssel |
CGGKIDYOOQUPSI-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)CC2=C(C3=CC=CC=C3OC2=O)N4CCOCC4 |
Kanonische SMILES |
C1CCN(C1)CC2=C(C3=CC=CC=C3OC2=O)N4CCOCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-({1-[(4-Fluorophenyl)sulfonyl]-3-piperidinyl}carbonyl)azepane](/img/structure/B249076.png)

![N-(4-chlorophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide](/img/structure/B249078.png)

![N-(3-{[(phenoxyacetyl)carbamothioyl]amino}phenyl)propanamide](/img/structure/B249082.png)
![1-[4-(Methylsulfonyl)piperazin-1-yl]-2-phenoxyethanone](/img/structure/B249083.png)

![[4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-thiophen-2-yl-methanone](/img/structure/B249085.png)





![(4-Methoxy-phenyl)-[4-(4-methylsulfanyl-benzyl)-piperazin-1-yl]-methanone](/img/structure/B249102.png)